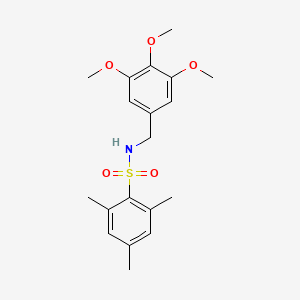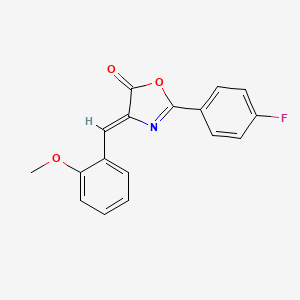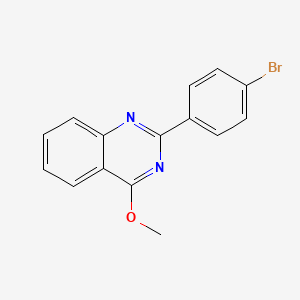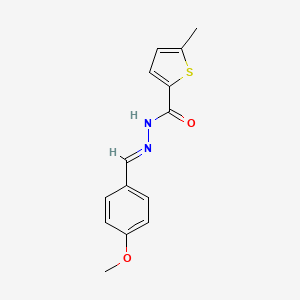
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide, also known as TTB, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties. TTB has been studied for its ability to inhibit cancer cell growth, as well as its potential as an anti-inflammatory and neuroprotective agent.
Mécanisme D'action
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in the regulation of pH levels in cancer cells. By inhibiting this enzyme, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide may disrupt the ability of cancer cells to maintain a favorable pH environment for growth and survival. Inflammation is also regulated by enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to inhibit the activity of these enzymes, thereby reducing inflammation. In neuroprotection, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to protect against oxidative stress by inhibiting the activation of certain signaling pathways.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth and metastasis. Inflammation is characterized by the production of various cytokines and chemokines, which can lead to tissue damage and disease. 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to inhibit the production of these inflammatory mediators, thereby reducing tissue damage and promoting healing. In neuroprotection, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to protect against oxidative stress, which can lead to neuronal damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in inhibiting cancer cell growth, inflammation, and oxidative stress, making it a potentially useful therapeutic agent. However, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has also been shown to have limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neuroprotection. This could involve testing its efficacy in animal models and clinical trials. Another direction is to investigate its mechanism of action in more detail, including the identification of specific enzymes and signaling pathways that it targets. Finally, it may be useful to explore the potential of 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide as a drug delivery system, as its sulfonamide group may allow it to bind to specific targets in the body.
Méthodes De Synthèse
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide can be synthesized through a multistep reaction process starting from 2,4,6-trimethylbenzenesulfonyl chloride and 3,4,5-trimethoxybenzylamine. The reaction involves the formation of an amide bond between the sulfonyl chloride and the amine, followed by the introduction of the trimethyl groups.
Applications De Recherche Scientifique
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been studied in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has also been studied for its potential as an anti-inflammatory agent, with research indicating that it may reduce inflammation through the inhibition of certain enzymes. Additionally, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has shown promise as a neuroprotective agent, with studies suggesting that it may protect against neuronal damage caused by oxidative stress.
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-12-7-13(2)19(14(3)8-12)26(21,22)20-11-15-9-16(23-4)18(25-6)17(10-15)24-5/h7-10,20H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCZOHOVEGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)


![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)

![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)
